molecular formula C23H21BrClN3O B4099700 (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone CAS No. 695199-32-7

(5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone

Cat. No.: B4099700
CAS No.: 695199-32-7
M. Wt: 470.8 g/mol
InChI Key: HUHIPWIDNVSBFL-UHFFFAOYSA-N
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Description

The compound (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone is a complex organic molecule that features a combination of bromopyridine, chlorophenyl, phenyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 5-bromopyridine.

    Preparation of the Chlorophenyl Intermediate: The next step involves the chlorination of benzene to produce 4-chlorophenyl.

    Formation of the Piperazine Intermediate: Piperazine is then reacted with benzyl chloride to form the piperazine derivative.

    Coupling Reaction: The final step involves coupling the bromopyridine, chlorophenyl, and piperazine intermediates under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: The compound is studied for its potential as a receptor modulator, influencing various biological pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone: is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent make it a compound of significant interest.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrClN3O/c24-20-14-19(15-26-16-20)23(29)28-12-10-27(11-13-28)22(17-4-2-1-3-5-17)18-6-8-21(25)9-7-18/h1-9,14-16,22H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHIPWIDNVSBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137322
Record name (5-Bromo-3-pyridinyl)[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695199-32-7
Record name (5-Bromo-3-pyridinyl)[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695199-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-3-pyridinyl)[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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